3-Chloro-5-methyl-4-vinylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic and Materials Chemistry Research
In the realm of organic chemistry , pyridine and its derivatives are indispensable. nih.gov They serve as versatile building blocks for the synthesis of more complex molecules. The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for a variety of chemical transformations. mdpi.com Pyridine scaffolds are prevalent in many biologically active compounds and are considered "privileged structures" in medicinal chemistry. researchgate.netrsc.orgdovepress.com This is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition in biological systems.
In materials chemistry , the incorporation of pyridine units into polymers and other materials can significantly influence their properties. mdpi.com For instance, poly(vinylpyridine) is a well-studied polymer with applications in surface modification, the creation of antibacterial surfaces, and in the development of sensors and anti-corrosive coatings. mdpi.comnih.gov The nitrogen atom can coordinate with metal ions, making pyridine-containing materials useful in catalysis and as ligands for the formation of metal-organic frameworks (MOFs).
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClN |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
3-chloro-4-ethenyl-5-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-6(2)4-10-5-8(7)9/h3-5H,1H2,2H3 |
InChI Key |
OHTYJNNRSGODKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C=C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Methyl 4 Vinylpyridine and Analogs
Direct Synthesis Approaches to 3-Chloro-5-methyl-4-vinylpyridine Core Structure
Direct synthesis approaches involve the sequential introduction of the chloro, methyl, and vinyl substituents onto a pyridine (B92270) ring. The order of these introductions is critical to manage the directing effects of the existing groups and to ensure the desired 3, 4, and 5 substitution pattern.
Targeted Chlorination Reactions
The introduction of a chlorine atom onto a pyridine ring can be achieved through various chlorinating agents. For a substrate like 3-methylpyridine (B133936), electrophilic chlorination would likely occur at positions 2, 4, or 6. To achieve the desired 3-chloro substitution on a pre-methylated pyridine, a multi-step sequence involving protection and directed metallation might be necessary.
Alternatively, chlorination of pyridine N-oxides can alter the regioselectivity. The reaction of 3-methylpyridine-1-oxide with phosphoryl chloride (POCl3) is a known method for producing chloro-substituted pyridines. google.com The conditions of this reaction, including the presence of a basic organic nitrogen compound and the temperature, can influence the position of chlorination. google.com Another approach involves the use of chloramine-T, which has been shown to be an effective chlorinating agent for imidazoheterocycles under mild, solvent-free conditions, suggesting its potential applicability to substituted pyridines. acs.org
| Reagent | Conditions | Comments |
| Phosphoryl chloride (POCl3) | In the presence of a basic organic nitrogen compound, -50°C to +50°C | Used for the chlorination of pyridine-1-oxides. google.com |
| Chloramine-T | Solvent-free, room temperature | An environmentally friendly method for chlorination. acs.org |
| Thionyl chloride | With a solvent like ethyl acetate, 70-75°C | Can be used for the chlorination of anhydrous pyridine. patsnap.com |
| Phosphorus pentachloride | With a solvent like chlorobenzene, below 30°C | Another reagent for the chlorination of anhydrous pyridine. patsnap.com |
Regioselective Introduction of Vinyl Substituents
The introduction of a vinyl group onto a pyridine ring can be accomplished through several methods, most notably cross-coupling reactions. A Stille or Suzuki coupling of a halogenated pyridine with a vinyl organometallic reagent is a common strategy. For instance, the synthesis of 4-vinylpyridine (B31050) can be achieved by reacting 4-bromopyridine (B75155) hydrochloride with 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base. chemicalbook.com This general approach could be adapted to a 3-chloro-5-methyl-4-halopyridine precursor.
Rhodium(III) catalysis has also been employed for the regioselective synthesis of substituted pyridines from alkenes and α,β-unsaturated oxime esters, offering a pathway to vinyl-substituted pyridines. nih.gov Furthermore, the direct C-H vinylation of pyridine derivatives represents a more atom-economical approach, although controlling the regioselectivity in a polysubstituted system can be challenging.
| Reaction Type | Reagents | Key Features |
| Suzuki Coupling | Vinylboronic acid or ester, Palladium catalyst, Base | A versatile and widely used method for C-C bond formation. chemicalbook.com |
| Rh(III)-Catalyzed Cycloaddition | Alkenes, α,β-Unsaturated Oxime Esters | Provides access to highly substituted pyridines. nih.gov |
| Direct C-H Vinylation | Vinylating agent, Transition metal catalyst | An atom-economical approach, but regioselectivity can be a challenge. dntb.gov.ua |
Methylation Strategies on Pyridine Ring Systems
Introducing a methyl group onto a pyridine ring can be achieved through various methods. For instance, rhodium-catalyzed C-3/5 methylation of 4-functionalized pyridines using methanol (B129727) or formaldehyde (B43269) as the methyl source has been reported. rsc.org This method proceeds through a temporary dearomatization of the pyridine ring. rsc.org
In vivo studies have also shown that pyridine can be N-methylated in various species, although this is less relevant for the synthesis of C-methylated pyridines in a laboratory setting. nih.gov
| Method | Reagents | Comments |
| Rhodium-catalyzed C-H methylation | Methanol or formaldehyde, Rhodium catalyst | Allows for direct methylation at the C-3 and C-5 positions of 4-substituted pyridines. rsc.org |
Synthesis Utilizing Precursor Molecules and Derivatization
An alternative and often more practical approach to synthesizing this compound involves the use of pre-functionalized pyridine precursors that are then further elaborated.
Conversion of Halogenated Pyridine Precursors
A common strategy involves starting with a di- or tri-substituted pyridine and converting one of the substituents. For example, a precursor such as 3,5-dichloro-4-methylpyridine (B9390) could potentially undergo a selective cross-coupling reaction at the 4-position to introduce the vinyl group. The differing reactivity of the chlorine atoms due to their electronic environment could allow for selective functionalization.
Another potential precursor is 2-chloro-5-methylpyridine, which can be synthesized from β-picoline via chlorination or through a multi-step process starting from propionaldehyde (B47417) and an acrylic ester. google.comepo.org This precursor would then require functionalization at the 3 and 4-positions. A synthetic route could involve the diazotization of 2-amino-5-methylpyridine (B29535) in the presence of hydrochloric acid and a nitrosating agent to yield 2-chloro-5-methylpyridine. google.com
The synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trifluoromethylpyridine highlights the possibility of selectively replacing a halogen with another functional group, which could be a useful strategy in a multi-step synthesis. google.com
| Precursor | Potential Conversion |
| 3,5-Dichloro-4-methylpyridine | Selective vinylation at the 4-position. |
| 2-Chloro-5-methylpyridine | Introduction of chloro and vinyl groups at the 3 and 4-positions. |
| 2-Amino-5-methylpyridine | Diazotization followed by substitution to introduce the chloro group. google.com |
Elaboration from Vinylpyridine Intermediates
Starting with a vinylpyridine and introducing the chloro and methyl substituents is another viable synthetic route. For instance, 4-vinylpyridine can be synthesized by the dehydration of 4-pyridineethanol, which is generated from 4-picoline and formaldehyde. chemicalbook.com Subsequent halogenation and methylation of 4-vinylpyridine would need to be carefully controlled to achieve the desired 3-chloro-5-methyl substitution pattern. The reactivity of the vinyl group towards electrophilic reagents would need to be considered and potentially protected during these steps.
Borane-catalyzed chemoselective and enantioselective reduction of 2-vinyl-substituted pyridines has been reported, demonstrating that the vinyl group can be retained while modifying the pyridine ring. researchgate.net This suggests that transformations on the pyridine ring of a vinylpyridine are feasible without affecting the vinyl substituent.
| Intermediate | Subsequent Steps |
| 4-Vinylpyridine | Regioselective chlorination and methylation. |
| Substituted Vinylpyridine | Further functionalization of the pyridine ring. |
Multi-step Total Synthesis of Complex Molecules Incorporating this compound Subunits
The integration of the this compound moiety into larger, more complex molecules is a key objective in medicinal and materials chemistry. While specific examples detailing the total synthesis of complex natural products or pharmaceuticals containing this exact subunit are not extensively documented in prominent literature, the principles for its incorporation are well-established through modular synthetic strategies for highly substituted pyridines. nih.govorganic-chemistry.org These methods provide a clear pathway for chemists to construct complex molecular architectures.
The synthesis of such molecules often relies on a cascade reaction approach. A notable strategy involves a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. This initial coupling generates a 3-azatriene intermediate, which subsequently undergoes an electrocyclization and then an aerobic oxidation to yield the desired highly substituted pyridine. nih.govorganic-chemistry.org This method is valued for its mild, neutral conditions and tolerance of a wide array of functional groups, which is critical when building complex structures.
Another powerful approach for assembling complex pyridines involves the remodeling of other heterocyclic skeletons. For instance, substituted pyridines bearing diverse functional groups like esters, sulfones, or phosphonates can be synthesized from 3-formyl (aza)indoles or benzofurans through a ring-cleavage reaction. nih.gov This strategy allows for the introduction of electron-withdrawing groups, which can be challenging with traditional condensation methods like the Hantzsch synthesis. nih.gov
The functionalization of the pre-formed pyridine ring is also a common tactic. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in attaching aryl or other complex fragments to the pyridine core. numberanalytics.com Similarly, C-H activation and functionalization offer a direct and atom-economical route to elaborate the structure without the need for pre-functionalized starting materials. organic-chemistry.org These methods collectively provide a versatile toolbox for the multi-step synthesis of complex molecules centered around a substituted vinylpyridine core.
Advanced Synthetic Techniques
Modern synthetic chemistry offers a variety of advanced techniques to improve efficiency, stereocontrol, and sustainability. These methods are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound and its derivatives.
Asymmetric Synthesis Approaches for Chiral Analogs
The creation of chiral analogs of this compound is of significant interest, as stereochemistry is often crucial for biological activity. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, converting an achiral starting material into a chiral product. nih.gov
A prominent strategy for the asymmetric functionalization of vinylpyridines is the enantioselective addition of prochiral radicals across the vinyl group. acs.org This can be achieved through a combination of photoredox and asymmetric catalysis. In this approach, visible light mediates the reaction, while a chiral Brønsted acid acts as the catalyst, activating the reactants and controlling the stereochemical outcome through hydrogen bonding interactions. This method allows for the synthesis of valuable chiral γ-secondary and tertiary hydroxyl- and amino-substituted pyridines with high yields and excellent enantioselectivities. acs.org
The table below summarizes the results of such an enantioselective reductive coupling between various vinylpyridines and aldehydes, demonstrating the effectiveness of this approach.
| Vinylpyridine Substrate | Aldehyde Partner | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 4-Vinylpyridine | Benzaldehyde | Chiral Phosphoric Acid | 95 | 92 |
| 4-Vinylpyridine | 4-Chlorobenzaldehyde | Chiral Phosphoric Acid | 92 | 94 |
| 2-Vinylpyridine | Cyclohexanecarboxaldehyde | Chiral Phosphoric Acid | 88 | 90 |
| 3-Vinylpyridine | Isobutyraldehyde | Chiral Phosphoric Acid | 75 | 85 |
This table presents representative data based on findings for asymmetric additions to vinylpyridines, illustrating the potential for creating chiral analogs. acs.org
Other methods include the use of chiral dialkylaminopyridine (DMAP) catalysts for various transformations nih.gov and catalyst-controlled regioselective acylation, which can be applied to create complex chiral structures. acs.org
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation. sci-hub.se These benefits are particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates. acs.org
While a specific flow synthesis for this compound is not detailed in the literature, the established protocols for other nitrogen-containing heterocycles are directly applicable. sci-hub.sethieme-connect.de A hypothetical flow process could involve the initial formation of a pyridine ring in a heated reactor coil, followed by passage through columns containing immobilized catalysts for subsequent cross-coupling or functionalization steps, culminating in the final product without isolation of intermediates. The main advantages of such a flow process are the reduction in energy consumption and waste generation, making it a more sustainable approach. sci-hub.se
Green Chemistry Metrics in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The "greenness" of a synthetic route can be quantified using various metrics. Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor). researchgate.net
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.
Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency by considering the actual mass of reactants, reagents, and solvents used relative to the mass of the product obtained. researchgate.net
E-Factor: This metric calculates the total mass of waste produced for every kilogram of product. A lower E-Factor indicates a greener process.
Applying these metrics to the synthesis of this compound allows for the comparison of different synthetic routes. For instance, a traditional multi-step batch synthesis might have a high E-Factor due to the use of stoichiometric reagents and solvent-intensive workups at each stage. In contrast, a modern route employing catalytic reactions and continuous flow processing would likely exhibit a much-improved E-Factor and RME. researchgate.net Microwave-assisted synthesis is another technique that can lead to higher yields and shorter reaction times, contributing to better green chemistry metrics compared to conventional heating methods. nih.gov
The table below provides a hypothetical comparison of green chemistry metrics for different synthetic approaches to a substituted pyridine.
| Metric | Traditional Batch Synthesis | Microwave-Assisted Synthesis nih.gov | Continuous Flow Synthesis |
| Atom Economy (AE) | Moderate | High | High |
| Reaction Yield (%) | 60-75 | 85-95 | >90 |
| E-Factor (kg waste/kg product) | High (e.g., 25-100) | Moderate (e.g., 10-25) | Low (e.g., 5-15) |
| Reaction Time | Days | Hours | Minutes to Hours |
This table illustrates a conceptual comparison of how different synthetic methodologies impact key green chemistry metrics.
By prioritizing routes with high atom economy, catalytic rather than stoichiometric reagents, and minimized solvent use, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry. mdpi.comresearchgate.net
Functional Group Reactivity at Pyridine Ring Positions
The pyridine ring in this compound is the core of its chemical identity. The reactivity of the substituents on this ring is heavily influenced by the ring's aromatic and electronic properties.
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic substitution, a common reaction for halopyridines. The electron-withdrawing effect of the ring nitrogen enhances the electrophilicity of the carbon atom bonded to the chlorine, making it a target for nucleophiles. In compounds with similar structures, such as 3-bromo-5-methylpyridine, the halogen atom can be displaced by various nucleophiles, allowing for the introduction of new functional groups. google.compipzine-chem.com This reactivity is a valuable tool in organic synthesis for creating more complex molecules. google.compipzine-chem.com
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide | 3-Methoxy-5-methyl-4-vinylpyridine |
| Amine | Ammonia | 3-Amino-5-methyl-4-vinylpyridine |
| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-5-methyl-4-vinylpyridine |
| Cyanide | Sodium cyanide | 3-Cyano-5-methyl-4-vinylpyridine |
Electrophilic Substitution on the Methyl Group or Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring itself is generally less favorable than on benzene (B151609) due to the ring's electron-deficient nature. However, the activating methyl group and the directing effects of the existing substituents can influence the position of any potential electrophilic attack. The methyl group is an ortho-para director, while the chloro group is also an ortho-para director, and the vinyl group is a meta director with respect to its point of attachment. In electrophilic aromatic substitution reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com Common examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The interplay of these directing effects would likely lead to complex product mixtures if an electrophilic substitution were to be attempted on the pyridine ring of this compound.
Alternatively, the methyl group itself can undergo electrophilic substitution, such as halogenation, under radical conditions.
Oxidation and Reduction Chemistry
The methyl group on the pyridine ring can be oxidized to a carboxylic acid group. pipzine-chem.com This transformation is a common reaction for methylpyridines and can be achieved using strong oxidizing agents. google.comacs.orgnih.govacs.org For instance, the oxidation of 3-methylpyridine can yield nicotinic acid (vitamin B3). rsc.org
The vinyl group is susceptible to both oxidation and reduction. Oxidation can lead to cleavage of the double bond or the formation of an epoxide, while reduction, typically through catalytic hydrogenation, would saturate the double bond to form an ethyl group. The pyridine ring itself can be reduced under more forcing conditions, leading to the corresponding piperidine (B6355638) derivative. The presence of various functional groups allows for selective transformations based on the chosen reagents and reaction conditions.
Reactions Involving the Vinyl Group
The vinyl group of this compound is a site of significant reactivity, participating in both addition and cycloaddition reactions.
Conjugate (Michael) Addition Reactions
The electron-withdrawing nature of the pyridine ring makes the vinyl group an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the vinyl group. This type of reaction is well-documented for other vinyl-substituted heteroaromatic compounds, such as 2-vinylpyridine. wikipedia.org The addition of nucleophiles like amines, thiols, and carbanions proceeds readily, providing a straightforward method for the elaboration of the side chain.
| Nucleophile | Product Type |
| Amine | β-Aminoethylpyridine derivative |
| Thiol | β-Thioethylpyridine derivative |
| Alkoxide | β-Alkoxyethylpyridine derivative |
| Carbanion | β-Alkylated ethylpyridine derivative |
Cycloaddition Chemistry (e.g., Hetero-Diels-Alder)
The vinyl group can act as a dienophile in Diels-Alder reactions, reacting with a suitable diene to form a six-membered ring. Lewis acid catalysis can promote these reactions for vinylpyridines. rsc.org Furthermore, the vinylpyridine moiety can participate in [2+2] photocycloaddition reactions. nih.govacs.orgnih.gov These reactions offer powerful strategies for the construction of complex polycyclic systems containing the pyridine nucleus. The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is a valuable method for synthesizing heterocyclic compounds. mdpi.com
| Reaction Type | Reactant | Product Type |
| Diels-Alder | Butadiene | Tetrahydroquinoline derivative |
| [2+2] Photocycloaddition | Alkene | Cyclobutane-fused pyridine derivative |
Olefin Metathesis and Related Transformations
Olefin metathesis stands as a powerful tool for the formation of carbon-carbon double bonds in organic synthesis. nih.gov This catalytic reaction has seen significant advancements, enabling the synthesis of complex molecules within the petroleum, materials, agricultural, and pharmaceutical sectors. nih.gov While specific studies detailing the olefin metathesis of this compound are not prevalent in the reviewed literature, the vinyl group of the molecule represents a reactive handle for such transformations. The general mechanism of olefin metathesis involves the reaction of two unsaturated substrates, catalyzed by metal alkylidene complexes. nih.gov Industrial applications often utilize heterogeneous catalysts such as supported metal oxides. lehigh.edu
The vinyl moiety of this compound could theoretically undergo several types of olefin metathesis reactions:
Cross-Metathesis: Reaction with another olefin to create a new, substituted alkene.
Ring-Closing Metathesis (RCM): If the molecule were tethered to another olefin, RCM could form a cyclic structure.
Ring-Opening Metathesis Polymerization (ROMP): In the presence of a cyclic olefin, the vinyl group could initiate polymerization.
The reactivity of the vinyl group is a key feature for potential synthetic elaborations, although specific examples for this particular substrate are not detailed in the provided search results.
Scholarly Investigations into 3 Chloro 5 Methyl 4 Vinylpyridine and Its Relatives
While specific research on "3-Chloro-5-methyl-4-vinylpyridine" is not extensively documented in readily available literature, its structural motifs are present in a variety of researched pyridine (B92270) derivatives. The synthesis and properties of related compounds provide valuable insights into the potential reactivity and applications of this specific molecule.
For instance, the synthesis of substituted pyridines is a well-established field of research, with numerous methods developed to access a wide range of substitution patterns. nih.govnih.govresearchgate.net These methods often involve condensation reactions, cycloadditions, or the modification of pre-existing pyridine rings. The synthesis of a molecule like this compound would likely involve a multi-step sequence, potentially starting from a substituted picoline or employing a ring-forming strategy.
The reactivity of the individual functional groups in this compound can be inferred from studies on related compounds. The chloro group at the 3-position is expected to be susceptible to nucleophilic substitution, although less so than at the 2- or 4-positions due to the electronic effects of the nitrogen atom. nih.gov The methyl group at the 5-position will have a minor electronic and steric influence on the ring's reactivity. The vinyl group at the 4-position is a key reactive site, capable of undergoing polymerization and various addition reactions.
Coordination Chemistry of 3 Chloro 5 Methyl 4 Vinylpyridine As a Ligand
Design Principles for Pyridine-Based Ligands
The design of pyridine-based ligands is a cornerstone of coordination chemistry, allowing for the fine-tuning of a metal complex's electronic and steric properties. Pyridine (B92270) and its derivatives are versatile ligands, acting as Lewis bases through the lone pair of electrons on the nitrogen atom. jscimedcentral.comwikipedia.org The electronic nature of substituents on the pyridine ring significantly alters the ligand's properties. Electron-donating groups enhance the electron density on the nitrogen, making it a stronger Lewis base, while electron-withdrawing groups decrease the nitrogen's basicity. researchgate.net
Metal Complex Synthesis and Structural Characterization
The synthesis of metal complexes with pyridine-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.com For a ligand like 3-Chloro-5-methyl-4-vinylpyridine, the resulting complexes would be characterized using techniques such as X-ray crystallography, NMR and IR spectroscopy, and elemental analysis to confirm their structure and composition. jscimedcentral.combohrium.com
Coordination through Pyridine Nitrogen
The primary mode of coordination for pyridine and its derivatives is through the nitrogen atom's lone pair of electrons, forming a sigma (σ) bond with a metal center. rsc.org This interaction is fundamental to the formation of a wide array of metal complexes with varying geometries, including tetrahedral, square planar, and octahedral. jscimedcentral.comwikipedia.org The nitrogen on the pyridine ring has a lone pair of electrons in an sp2 hybrid orbital that is not involved in the aromatic system, making it available for coordination with metal ions. rsc.org
Role of the Vinyl Group in Metal-Ligand Bonding
The vinyl group at the 4-position introduces additional complexity and functionality. While the primary coordination site is the pyridine nitrogen, the vinyl group's π-system can also interact with a metal center, leading to η²-coordination. This is less common for 4-vinylpyridine (B31050) compared to 2-vinylpyridine, where the proximity of the vinyl group and nitrogen atom can facilitate chelation. chemicalbook.com More significantly, the vinyl group serves as a reactive handle for polymerization. chemicalbook.compku.edu.cn Coordination of the pyridine nitrogen to a metal can influence the reactivity of the vinyl group, and conversely, polymerization of the vinyl group can lead to the formation of polymer-metal complexes, where multiple pyridine units from a polymer chain coordinate to one or more metal centers. pku.edu.cnacs.org
Influence of Chloro and Methyl Substituents on Coordination Properties
The substituents on the pyridine ring directly impact the ligand's coordination properties.
Chloro Group (at C3): As an electron-withdrawing group, the chlorine atom reduces the electron density on the pyridine nitrogen. nih.gov This inductive effect decreases the basicity of the nitrogen, potentially leading to a weaker metal-nitrogen bond compared to an unsubstituted pyridine. However, chlorine can also act as an electron-donor through resonance, which can sometimes compete with the inductive effect. nih.gov
Methyl Group (at C5): The methyl group is an electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom. acs.org This would be expected to strengthen the metal-ligand bond.
The net effect on the coordination properties of this compound is a balance of these opposing electronic influences. The steric hindrance from these meta-positioned substituents is generally minimal, allowing for relatively unobstructed coordination to the metal center.
Below is a table comparing the properties of related substituted pyridines to illustrate these electronic effects.
| Compound | Substituent(s) | Expected Electronic Effect on Nitrogen Basicity |
| Pyridine | None | Baseline |
| 3-Chloropyridine | Electron-withdrawing | Decrease |
| 3-Methylpyridine (B133936) | Electron-donating | Increase |
| 4-Vinylpyridine | Weakly electron-withdrawing | Slight Decrease |
| 3-Chloro-5-methylpyridine | Electron-withdrawing (Cl), Electron-donating (CH₃) | Modulated by competing effects |
Data is based on established electronic principles of substituents.
Catalytic Applications of this compound Metal Complexes
While specific catalytic applications for complexes of this compound are not widely documented, the structural features of the ligand suggest potential uses based on analogous systems. Metal complexes of substituted pyridines are employed in various catalytic processes, including hydrogenation and polymerization. jscimedcentral.com
Complexes of 4-vinylpyridine, for example, have been investigated as precursors for catalysts. The polymerization of the vinyl group can create a polymer-supported catalyst, which combines the advantages of homogeneous and heterogeneous catalysis. pku.edu.cn Furthermore, the electronic tuning provided by the chloro and methyl groups could be used to modulate the activity and selectivity of a metal catalyst in reactions such as C-H activation or cross-coupling. acs.orgacs.org For instance, platinum(II) complexes containing vinylpyridine ligands have been studied for their photophysical properties and reactivity, which are relevant to photocatalysis. mdpi.com
Supramolecular Assembly and Metal-Organic Frameworks
Pyridine-based ligands are extensively used as building blocks, or "linkers," for the construction of supramolecular structures and metal-organic frameworks (MOFs). bohrium.comrsc.org The directionality of the pyridine nitrogen's lone pair makes it an excellent component for designing predictable network structures. nih.gov
The this compound ligand is bifunctional in this context. The pyridine nitrogen can coordinate to a metal "node," while the vinyl group can either remain as a pendant functional group within the framework's pores or be used for post-synthetic modification. rsc.org This allows for the engineering of MOFs with tailored properties. For example, the vinyl groups could be polymerized after the MOF is formed to enhance its stability or to create new functionalities. The incorporation of multiple types of binding sites within a MOF can lead to enhanced performance in applications like gas separation and storage. nih.gov The self-assembly process is often guided by non-covalent interactions, such as π-π stacking between pyridine rings, to form ordered, porous architectures. nih.gov
Advanced Spectroscopic and Analytical Characterization of 3 Chloro 5 Methyl 4 Vinylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1D NMR (¹H, ¹³C) for Structural Assignment
One-dimensional (1D) NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, provides the foundational data for structural assignment. The chemical shifts (δ) in ppm, signal multiplicities, and integration values from ¹H NMR, along with the chemical shifts from ¹³C NMR, allow for the identification of the different types of protons and carbons in 3-Chloro-5-methyl-4-vinylpyridine.
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the vinyl group protons, and the methyl group protons.
Aromatic Protons: Two singlets are expected for the protons on the pyridine (B92270) ring at positions 2 and 6. Due to the substitution pattern, these protons are in different chemical environments and would not show coupling to each other. Their chemical shifts would be in the downfield region, characteristic of aromatic protons.
Vinyl Group Protons: The vinyl group (-CH=CH₂) gives rise to a characteristic set of signals. The proton on the α-carbon (Hα) would appear as a doublet of doublets due to coupling with the two geminal protons of the terminal methylene (B1212753) group (Hβ-cis and Hβ-trans). The two Hβ protons are diastereotopic and will have different chemical shifts, each appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling to Hα.
Methyl Group Protons: The methyl group (-CH₃) at position 5 would appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated.
Pyridine Ring Carbons: Five signals would correspond to the carbons of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the substituent effects of the chloro, methyl, and vinyl groups. The carbon bearing the chlorine atom (C3) would be significantly affected.
Vinyl Group Carbons: Two signals will represent the two carbons of the vinyl group. The α-carbon will be in the aromatic region, while the terminal β-carbon will be at a more upfield chemical shift.
Methyl Group Carbon: A single signal in the aliphatic region will correspond to the methyl group carbon.
Predicted NMR Data Tables:
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | 8.3-8.5 | s | - |
| H-6 | 8.2-8.4 | s | - |
| H-α (vinyl) | 6.8-7.0 | dd | Jα,β-trans ≈ 17, Jα,β-cis ≈ 11 |
| H-β-trans (vinyl) | 5.8-6.0 | dd | Jβ-trans,β-cis ≈ 2, Jβ-trans,α ≈ 17 |
| H-β-cis (vinyl) | 5.4-5.6 | dd | Jβ-cis,β-trans ≈ 2, Jβ-cis,α ≈ 11 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 148-152 |
| C-3 | 130-134 |
| C-4 | 140-144 |
| C-5 | 135-139 |
| C-6 | 147-151 |
| C-α (vinyl) | 132-136 |
| C-β (vinyl) | 118-122 |
2D NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and for elucidating the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show strong cross-peaks between the vinyl protons (Hα, Hβ-cis, and Hβ-trans), confirming their connectivity. No cross-peaks would be expected for the isolated aromatic and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between H-2 and C-2, H-6 and C-6, the vinyl protons and their respective carbons (Hα to Cα, Hβ to Cβ), and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for establishing the substitution pattern on the pyridine ring. For instance, correlations would be expected between the methyl protons and C-4, C-5, and C-6, and between the vinyl Hα proton and C-3, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A NOESY spectrum could reveal through-space interactions between the vinyl group protons and the methyl group protons, as well as between the vinyl group and the H-2/H-6 protons, depending on the preferred conformation of the vinyl group relative to the pyridine ring.
Solid-State NMR Applications
While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure, packing, and dynamics in the solid phase. For a crystalline or amorphous solid sample of this compound, ssNMR could be employed to:
Study Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties.
Analyze Molecular Packing: Provide information on intermolecular interactions and the arrangement of molecules in the crystal lattice.
Investigate Molecular Dynamics: Probe the motion of specific groups, such as the rotation of the methyl group or restricted rotation of the vinyl group in the solid state.
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution ¹³C spectra of solid samples.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber.
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| 3100-3000 | C-H stretching (aromatic and vinyl) |
| 3000-2850 | C-H stretching (methyl) |
| 1640-1620 | C=C stretching (vinyl) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1465-1440 | C-H bending (methyl) |
| 990 and 910 | =C-H bending (out-of-plane, vinyl) |
Raman Spectroscopy
Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that involve a change in the polarizability of the molecule. Often, vibrations that are weak in FTIR are strong in Raman, and vice versa.
Table 4: Predicted Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration |
|---|---|
| 3100-3000 | C-H stretching (aromatic and vinyl) |
| 1640-1620 | C=C stretching (vinyl, strong) |
| 1600-1550 | Ring stretching (pyridine, strong) |
| 1000-980 | Ring breathing mode (pyridine, strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No published data on the mass spectrum or fragmentation pattern of this compound could be located. This analysis would be crucial for confirming the molecular weight of the compound and for providing insights into its structural components through the identification of fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Multiscattering-Enhanced Absorption Spectroscopy
There is no available information on the UV-Vis absorption spectrum of this compound. Such data would typically reveal the wavelengths of maximum absorbance (λmax), providing information about the electronic transitions within the molecule and the extent of its conjugation system.
X-ray Crystallography for Single Crystal Structure Determination
A crystallographic study of this compound has not been reported. X-ray crystallography would be the definitive method for determining its precise three-dimensional structure, including bond lengths, bond angles, and crystal packing information.
Emerging Research Directions and Future Prospects for 3 Chloro 5 Methyl 4 Vinylpyridine
Development of Novel Synthetic Routes with Enhanced Efficiency
The efficient synthesis of 3-Chloro-5-methyl-4-vinylpyridine is the gateway to its widespread investigation and application. While specific, optimized routes for this compound are not yet prevalent in the literature, established methods for the synthesis of related vinylpyridines provide a strong foundation for future research. A plausible and promising approach involves the dehydrogenation of the corresponding ethylpyridine precursor, which itself can be derived from 3-chloro-5-methylpyridine.
A common industrial method for producing 4-vinylpyridine (B31050) is the reaction of 4-methylpyridine (B42270) (γ-picoline) with formaldehyde (B43269) to form an intermediate alcohol, followed by dehydration. chemicalbook.com Adapting this to this compound would likely begin with the corresponding 3-chloro-5-methylpyridine. The development of a highly selective and high-yield synthesis will be critical. Researchers will likely focus on optimizing catalyst systems, reaction conditions, and purification methods to maximize efficiency and minimize the formation of byproducts.
Future research in this area could explore one-pot syntheses or flow chemistry approaches to improve scalability and safety. The development of catalytic systems that are robust, recyclable, and operate under milder conditions would represent a significant step forward. A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Potential Synthetic Routes to this compound
| Synthetic Approach | Starting Material | Key Steps | Potential Advantages | Research Focus |
| Dehydrogenation | 3-Chloro-5-methyl-4-ethylpyridine | Catalytic dehydrogenation | High atom economy | Catalyst development, reaction optimization |
| Grignard Reaction | 4-Bromo-3-chloro-5-methylpyridine | Grignard reagent formation, reaction with a vinylating agent | Versatility in substrate scope | Optimization of reaction conditions |
| Wittig Reaction | 4-Formyl-3-chloro-5-methylpyridine | Phosphonium ylide formation, reaction with aldehyde | Mild reaction conditions | Synthesis of the aldehyde precursor |
Exploration of Advanced Materials Science Applications
The presence of a polymerizable vinyl group makes this compound a highly attractive monomer for the creation of novel functional polymers. Poly(vinylpyridine)s are known for their use as graft copolymers, ion-exchange resins, and in the fabrication of membranes and coatings. The introduction of chloro and methyl substituents onto the pyridine (B92270) ring is expected to modulate the properties of the resulting polymers, such as their thermal stability, solubility, and coordination ability.
Future research will likely focus on the synthesis and characterization of homopolymers of this compound, as well as its copolymers with other monomers like styrene (B11656) or acrylates. The resulting materials could exhibit unique properties suitable for a range of applications. For instance, the chlorinated pyridine moiety could enhance the material's flame retardancy or modify its electronic properties for use in organic electronics.
Furthermore, the quaternization of the pyridine nitrogen in the polymer could lead to the development of novel polyelectrolytes with applications in water treatment, as antimicrobial agents, or as supports for catalysts. mdpi.com The investigation of thin films and functional coatings derived from these polymers could also open up new avenues in surface engineering and sensor technology. rsc.org
Design of Next-Generation Ligands and Catalysts
The pyridine nitrogen of this compound provides a coordination site for metal ions, making it a candidate for the development of novel ligands and catalysts. The electronic properties of the pyridine ring, influenced by the chloro and methyl groups, can be expected to fine-tune the coordination environment and, consequently, the catalytic activity of the resulting metal complexes.
Research in this domain will involve the synthesis of metal complexes of this compound and the evaluation of their catalytic performance in various organic transformations. The vinyl group offers a handle for immobilizing these catalytic complexes onto solid supports, such as polymers or silica, leading to the creation of heterogeneous catalysts that are easily separable and recyclable. This is a significant advantage in sustainable chemistry.
The potential applications of such catalysts are broad, ranging from oxidation and reduction reactions to cross-coupling and polymerization catalysis. The steric and electronic tuning afforded by the substituents on the pyridine ring could lead to catalysts with enhanced selectivity and activity compared to existing systems.
Interdisciplinary Research Integrating Synthesis, Theory, and Application
Realizing the full potential of this compound will necessitate a highly interdisciplinary research approach. This will involve a synergistic collaboration between synthetic chemists, materials scientists, computational chemists, and engineers.
Synthesis and Computational Chemistry: Theoretical calculations can be employed to predict the reactivity of the monomer, the properties of the resulting polymers, and the catalytic behavior of its metal complexes. This can guide synthetic efforts and accelerate the discovery of optimal molecular designs.
Materials Science and Engineering: The fabrication and testing of devices and materials incorporating polymers of this compound will be crucial for translating fundamental research into practical applications. This could include the development of new membranes for separation processes, advanced coatings with specific functionalities, or novel platforms for drug delivery.
Catalysis and Industrial Chemistry: The development of robust and efficient catalysts based on this compound will require a deep understanding of reaction mechanisms and process engineering. Collaboration with industrial partners will be essential for scaling up catalyst production and implementation in chemical manufacturing.
Q & A
Basic: What synthetic strategies are effective for preparing 3-Chloro-5-methyl-4-vinylpyridine with high regioselectivity?
Methodological Answer:
Synthesis of substituted pyridines often employs electrophilic substitution or transition-metal-catalyzed coupling. For this compound:
Chlorination: Use chlorinating agents (e.g., POCl₃) on precursor pyridines under controlled conditions. shows chloromethylation with Lewis acids (ZnCl₂ or AlCl₃) can introduce chloro groups .
Vinylation: Palladium-catalyzed cross-coupling (e.g., Heck reaction) to introduce vinyl groups at the 4-position. Ensure steric and electronic factors favor 4-position reactivity.
Methylation: Direct alkylation at the 5-position using methyl halides or Friedel-Crafts-type reactions.
Key Considerations:
- Monitor reaction temperature and solvent polarity to avoid side products (e.g., over-chlorination or polymerization of vinyl groups).
- Use NMR (¹H/¹³C) and LC-MS to confirm regiochemistry.
Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The compound’s reactivity is governed by:
- Steric hindrance: The 3-chloro and 5-methyl groups create steric bulk, limiting nucleophilic attack at adjacent positions.
- Electronic effects: The electron-withdrawing chloro group activates the pyridine ring for nucleophilic substitution at the 2- or 6-positions, while the vinyl group at 4-position contributes resonance stabilization.
Experimental Design:
- Compare reaction rates with different nucleophiles (e.g., amines vs. thiols) under identical conditions.
- Use DFT calculations to map electrostatic potential surfaces (EPS) and predict reactive sites. highlights computational methods for pyridine derivatives .
Data Contradictions:
Conflicting reports on substitution sites may arise from solvent polarity (e.g., polar aprotic solvents favor SN2 mechanisms).
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H NMR: Identify vinyl protons (δ 5.0–6.5 ppm, coupling constants J = 10–16 Hz for trans/cis isomers) and methyl groups (δ 2.3–2.6 ppm).
- ¹³C NMR: Confirm chloro (C-Cl, δ 90–110 ppm) and vinyl (sp² carbons, δ 115–135 ppm) groups.
- IR Spectroscopy: Detect C-Cl stretching (550–650 cm⁻¹) and vinyl C=C (1620–1680 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₈H₇ClN).
Table 1: Representative Spectral Data for Analogous Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 3-(Chloromethyl)pyridine | 4.6 (s, CH₂Cl) | 45.2 (CH₂Cl) | 620 (C-Cl) |
| 4-Vinylpyridine | 5.8–6.6 (vinyl) | 120–135 (vinyl) | 1640 (C=C) |
Advanced: How can computational chemistry predict the biological activity of this compound?
Methodological Answer:
Molecular Docking: Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock. demonstrates pyridine derivatives’ utility in medicinal chemistry .
QSAR Modeling: Correlate substituent effects (Cl, CH₃, vinyl) with bioactivity data from analogous compounds.
ADMET Prediction: Assess pharmacokinetics (e.g., logP, metabolic stability) using SwissADME or ADMETLab.
Case Study:
- Chloro and methyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.
- Vinyl groups may introduce reactivity toward biological nucleophiles (e.g., glutathione), requiring toxicity assays.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact ( notes pyridine derivatives as irritants ).
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal: Segregate halogenated waste for professional treatment (see for guidelines on chlorinated pyrimidines ).
Advanced: How can regioselective functionalization of this compound be achieved for polymer applications?
Methodological Answer:
- Radical Polymerization: Initiate vinyl group polymerization using AIBN or UV light.
- Coordination Chemistry: Exploit the chloro group as a ligand for metal-organic frameworks (MOFs). shows trimethylsilylpyridines in material synthesis .
- Cross-Coupling: Suzuki-Miyaura reactions to append aryl/heteroaryl groups at the 2-position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
